molecular formula C7H12ClNS B2847246 (4-Ethylthiophen-3-yl)methanamine;hydrochloride CAS No. 2243515-78-6

(4-Ethylthiophen-3-yl)methanamine;hydrochloride

Cat. No.: B2847246
CAS No.: 2243515-78-6
M. Wt: 177.69
InChI Key: UKCWYXQKAMOSSC-UHFFFAOYSA-N
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Description

(4-Ethylthiophen-3-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H11NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ethyl group at the 4-position and a methanamine group at the 3-position of the thiophene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylthiophen-3-yl)methanamine;hydrochloride typically involves the alkylation of thiophene derivatives followed by amination. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions: (4-Ethylthiophen-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Ethylthiophen-3-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethylthiophen-3-yl)methanamine;hydrochloride is primarily related to its interaction with biological targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and exerting neurological effects .

Comparison with Similar Compounds

Uniqueness: (4-Ethylthiophen-3-yl)methanamine;hydrochloride is unique due to the presence of both the ethyl and methanamine groups, which confer distinct chemical and biological properties. The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the methanamine group allows for various chemical modifications and interactions with biological targets .

Properties

IUPAC Name

(4-ethylthiophen-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-2-6-4-9-5-7(6)3-8;/h4-5H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCWYXQKAMOSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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